molecular formula C9H10N2O4 B1605204 Ethyl (3-nitrophenyl)carbamate CAS No. 6275-72-5

Ethyl (3-nitrophenyl)carbamate

Cat. No. B1605204
CAS RN: 6275-72-5
M. Wt: 210.19 g/mol
InChI Key: JWPGACMNGJBXHB-UHFFFAOYSA-N
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Description

Ethyl (3-nitrophenyl)carbamate is a compound with the CAS Number: 6275-72-5 and a molecular weight of 210.19 . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .


Molecular Structure Analysis

The molecular structure of Ethyl (3-nitrophenyl)carbamate is represented by the linear formula: C9H10N2O4 .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

Ethyl (3-nitrophenyl)carbamate is the ethyl ester of carbamic acid. It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . It is also formed from the reaction of urea with ethanol .

Scientific Research Applications

Ethyl (3-nitrophenyl)carbamate: Scientific Research Applications

Safety and Hazards

Ethyl carbamate is considered hazardous and is classified as a Group 2A carcinogen, “probably carcinogenic to humans” . It is harmful if swallowed and may cause genetic defects . It is also considered a respiratory hazard .

Future Directions

Research is ongoing to develop new carbamates with promising antimicrobial and antioxidant activities . Additionally, methods are being developed to minimize the content of ethyl carbamate in food and beverages due to its potential health risks .

Mechanism of Action

Target of Action

Ethyl (3-nitrophenyl)carbamate is a type of organic carbamate . Organic carbamates are structural elements of many approved therapeutic agents . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates serve the biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Fast hydrolysis of carbamate-bearing drugs may result in weak or shortened activity . On the contrary, carbamate-based prodrugs must undergo extensive hydrolysis at a suitable rate for releasing an active drug and obtaining the expected activity profile .

Result of Action

For example, some carbamates have been found to have antimicrobial and antioxidant activities .

properties

IUPAC Name

ethyl N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGACMNGJBXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978398
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-nitrophenyl)carbamate

CAS RN

6275-72-5
Record name NSC36186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (3-nitrophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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